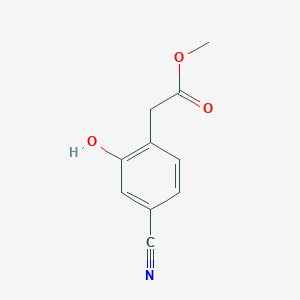

Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

説明

特性

IUPAC Name |

methyl 2-(4-cyano-2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVLPOJNMZPYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation via Ring-Opening Esterification of Benzofuranone

A patented method (CN104387329A) describes an industrially viable process starting from benzofuranone, which undergoes ring-opening esterification with sodium methoxide in methanol to yield methyl 2-(4-cyano-2-hydroxyphenyl)acetate or closely related intermediates. This method is notable for:

- Avoiding the need to purify raw hydroxyphenylacetic acid.

- Operating without catalysts in the ring-opening step, reducing impurities.

- Employing a "one-pot" procedure that simplifies operations and reduces waste.

- Achieving high yields (up to 96%) and product purity (>95% content).

| Step | Description | Conditions |

|---|---|---|

| 1 | Ring-opening esterification of benzofuranone with sodium methoxide in methanol | 60–70 °C, 1.5 h dropwise addition, reflux 1 h |

| 2 | Reaction of resulting methyl ester intermediate with 4,6-dichloropyrimidine | 20–25 °C, 5 h incubation |

| 3 | Acidification with dilute hydrochloric acid and filtration | Room temperature |

| 4 | Solvent removal, recrystallization from methanol, filtration, and drying | Reflux and cooling to 0–5 °C |

Example Data from Patent Embodiment:

| Parameter | Value |

|---|---|

| Benzofuranone used | 135.4 g (99% purity) |

| Methanol used | 260 g |

| Sodium methoxide (30%) | 181.8 g |

| 4,6-Dichloropyrimidine | 148 g |

| Reaction temperature (step 1) | 60–70 °C |

| Reaction temperature (step 2) | 20–25 °C |

| Yield of target compound | 96.2% |

| Purity (HPLC content) | 97.6% |

This method notably reduces wastewater generation and avoids complex purification steps, making it environmentally friendly and scalable for industrial production.

Direct Esterification of o-Hydroxy Phenylacetic Acid

Another approach involves direct esterification of o-hydroxy phenylacetic acid with methanol, often catalyzed by reagents such as sulfur oxychloride or acid catalysts. However, this method has drawbacks:

- The presence of water can cause hydrolysis of the product, reducing yield.

- Post-reaction treatment is complex due to excess methanol, catalysts, and acid byproducts.

- Generates significant wastewater and requires extensive purification steps.

An alternative patented method (CN103724203A) improves this by:

- Adding methanol directly to a benzofuranone reaction solution containing aromatic hydrocarbons.

- Filtering out the catalyst post-reaction.

- Recovering surplus methanol and solvents by concentration.

- Cooling to crystallize the product without water presence, preventing hydrolysis.

This method achieves higher yields and eliminates wastewater generation, with continuous reaction operation suitable for industrial scale.

Comparative Analysis of Preparation Methods

| Feature | Ring-Opening Esterification (Benzofuranone) | Direct Esterification (o-Hydroxy Phenylacetic Acid) |

|---|---|---|

| Starting Material | Benzofuranone | o-Hydroxy phenylacetic acid |

| Catalyst Use | None in ring-opening step | Sulfur oxychloride or acid catalysts |

| Reaction Steps | Fewer (one-pot approach) | More steps due to purification and protection |

| Yield | Up to 96% | Variable, often lower due to hydrolysis |

| Purity | >95% | Requires purification |

| Wastewater Generation | Minimal | Significant |

| Industrial Suitability | High | Moderate |

| Environmental Impact | Lower due to less waste and simpler process | Higher due to wastewater and complex treatment |

Research Findings and Notes

- The ring-opening esterification method avoids the need for hydroxyl protection of the phenolic group, reducing synthesis complexity and environmental burden.

- Sodium methoxide concentration typically ranges from 15-30%, with molar equivalents of 1.0-2.0 relative to benzofuranone, optimizing reaction efficiency.

- Organic solvents used include methanol, ethanol, toluene, acetone, and ethyl acetate, selected based on solubility and reaction conditions.

- Reaction temperatures are carefully controlled: 0–100 °C for ring-opening, 0–30 °C for subsequent coupling reactions, and 50–120 °C for crystallization.

- The process is designed to minimize the generation of "three wastes" (waste gas, wastewater, solid waste), aligning with green chemistry principles.

- The method is adaptable for industrial scaling due to its simplicity, high yield, and environmental compliance.

Summary Table of Key Preparation Parameters

| Parameter | Value / Range | Notes |

|---|---|---|

| Sodium methoxide concentration | 15–30% (w/w) | Based on benzofuranone |

| Sodium methoxide molar ratio | 1.0–2.0 equivalents | Relative to benzofuranone |

| Methanol amount | 1.0–3.0 mass equivalents | Based on benzofuranone |

| Reaction temperature (esterification) | 60–70 °C | For ring-opening esterification |

| Reaction temperature (coupling) | 20–25 °C | With 4,6-dichloropyrimidine |

| Crystallization temperature | 0–5 °C | For product isolation |

| Yield | Up to 96% | High efficiency |

| Purity | >95% | High purity product |

化学反応の分析

Types of Reactions: Methyl 2-(4-cyano-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of methyl 2-(4-cyano-2-oxophenyl)acetate.

Reduction: Formation of methyl 2-(4-aminomethyl-2-hydroxyphenyl)acetate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

Methyl 2-(4-cyano-2-hydroxyphenyl)acetate has been investigated for its potential as a pharmacological agent due to its structural features that may contribute to biological activity. The presence of the cyano and hydroxy groups suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of 4-hydroxyphenylacetate have been studied for their ability to inhibit cancer cell proliferation. This compound could potentially be synthesized to explore these properties further, as its structural analogs have shown promise in targeting specific cancer pathways .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Researchers have utilized similar esters in the synthesis of more complex molecules, indicating that this compound can be used to develop new synthetic routes .

Data Table: Synthetic Reactions Involving Methyl Esters

Materials Science

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance material properties. Its functional groups may improve the thermal stability and mechanical strength of polymers. Research into similar compounds has shown that integrating such esters can lead to advanced materials suitable for various applications, including coatings and composites .

Environmental Applications

Biological Nitrification Inhibition

Emerging studies suggest that methyl esters can function as biological nitrification inhibitors. This application is particularly relevant in agriculture, where the compound may help reduce nitrogen oxide emissions during fertilization processes. The potential for this compound to serve as an effective inhibitor warrants further investigation, especially given the increasing focus on sustainable agricultural practices .

作用機序

The mechanism by which methyl 2-(4-cyano-2-hydroxyphenyl)acetate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. The presence of the cyano and hydroxy groups can influence its binding affinity and specificity towards these targets.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and molecular properties:

Substituent Analysis:

- Cyano (-CN) Group: Present in the target compound and Ethyl 2-(4-cyanophenyl)acetate , the cyano group is electron-withdrawing, increasing electrophilicity and resistance to nucleophilic attack compared to methoxy or methyl groups.

- Hydroxyl (-OH) Group : The 2-hydroxyl group in the target compound enhances hydrogen-bonding capacity and acidity (pKa ~9–10), contrasting with Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate, where methoxy groups reduce acidity and increase lipophilicity .

生物活性

Methyl 2-(4-cyano-2-hydroxyphenyl)acetate (chemical formula: CHNO) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the presence of cyano and hydroxy groups, endow it with potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution reactions. The functional groups present in the compound allow for diverse modifications, making it a versatile intermediate in organic synthesis. Its derivatives are particularly studied for their biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study involving various synthesized derivatives demonstrated their effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of these compounds.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | E. coli | 32 |

| Derivative B | S. aureus | 16 |

| Derivative C | P. aeruginosa | 64 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxic effects were measured using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The results indicated that the compound exhibits significant cytotoxicity, suggesting its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets in cells. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group may facilitate hydrogen bonding with target proteins or enzymes. This dual functionality enhances its binding affinity to various biological targets.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities against resistant bacterial strains. The study found that certain derivatives showed enhanced activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound derivatives against human cancer cell lines. The study utilized flow cytometry to analyze apoptosis induction and found that treatment with these compounds led to increased apoptotic cell death in MCF-7 cells .

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-cyano-2-hydroxyphenyl)acetate, and how are reaction conditions optimized?

The synthesis typically involves esterification of a substituted phenylacetic acid derivative with methanol under acid catalysis. For example, analogous compounds like Methyl 2-(2-cyano-4-hydroxyphenyl)acetate are synthesized via refluxing with sulfuric acid as a catalyst, followed by purification via recrystallization (e.g., using ethanol/water mixtures) . Key parameters include temperature control (70–90°C), solvent choice (polar aprotic solvents enhance yield), and stoichiometric ratios (excess methanol drives esterification).

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester, hydroxyl, and cyano groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) resolves tautomeric forms and hydrogen-bonding networks, as seen in structurally related coumarin derivatives . Infrared (IR) spectroscopy identifies functional groups like -OH (3200–3600 cm⁻¹) and -CN (~2240 cm⁻¹) .

Q. What are the key structural features influencing reactivity?

The compound’s reactivity is dictated by:

- Electron-withdrawing cyano group : Enhances electrophilicity at the acetoxy carbon, facilitating nucleophilic substitutions.

- Hydroxyphenyl moiety : Participates in intramolecular hydrogen bonding, stabilizing specific tautomers and influencing solubility .

- Ester group : Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous handling in synthetic workflows .

Q. How does this compound behave in common organic reactions?

- Hydrolysis : The ester hydrolyzes to 2-(4-cyano-2-hydroxyphenyl)acetic acid under basic conditions (e.g., NaOH/water) .

- Nucleophilic substitution : The cyano group can be reduced to an amine using LiAlH₄ or hydrogenation catalysts .

- Electrophilic aromatic substitution : The hydroxyl group directs substitutions to the ortho/para positions, but steric hindrance from the cyano group limits reactivity .

Q. What solvent systems are optimal for purification and solubility studies?

The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) but limited solubility in non-polar solvents (e.g., hexane). Recrystallization is achieved using ethanol/water (4:1 v/v), while column chromatography (silica gel, ethyl acetate/hexane eluent) resolves synthetic byproducts .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

- Catalyst screening : Replace traditional H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .

- Flow chemistry : Continuous microreactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch reactors (demonstrated in analogous esters) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before decomposition .

Q. How do researchers resolve contradictions in NMR data caused by tautomerism?

Tautomeric equilibria between keto-enol forms (due to the hydroxyl and ester groups) lead to split peaks in ¹H NMR. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows equilibria, simplifying spectra .

- Deuterium exchange : Adding D₂O quenches enol signals, confirming tautomeric assignment .

- Computational modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers, aligning with experimental data .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cytochrome P450), leveraging the cyano group’s dipole interactions .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds with the hydroxyl group .

- QSAR studies : Correlate substituent effects (e.g., cyano vs. methoxy) with bioactivity using CoMFA/CoMSIA .

Q. What strategies validate the compound’s potential as a enzyme inhibitor?

- In vitro assays : Fluorescence-based assays (e.g., trypsin inhibition) quantify IC₅₀ values, with Michaelis-Menten kinetics identifying competitive/non-competitive mechanisms .

- Crystallography : Co-crystallization with target enzymes (e.g., hydrolases) reveals binding modes, as demonstrated for related chromenone derivatives .

- Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation, guiding structural modifications to enhance half-life .

Q. How are byproducts characterized and mitigated during scale-up?

- HPLC-MS : Identifies dimerization byproducts (e.g., ester-ester adducts) formed at high concentrations .

- Design of Experiments (DoE) : Response surface methodology optimizes temperature, catalyst loading, and solvent ratios to suppress byproduct formation .

- Green chemistry : Replace methanol with bio-based alcohols (e.g., ethanol) to reduce toxicity and improve atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。